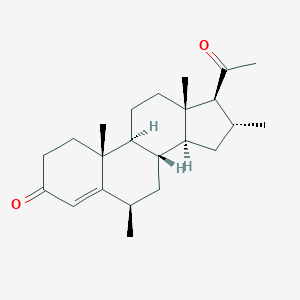

6-beta,16-alpha-Dimethylprogesterone

Description

Table 1: Synonyms and Identifiers

This compound is distinct from its 6α-methyl isomer (CAS 1816-78-0), which has differing stereochemical properties .

Structural Relationship to Progesterone and Other Steroidal Derivatives

6β,16α-Dimethylprogesterone is a bismethylated analog of progesterone (pregn-4-ene-3,20-dione). Key structural comparisons include:

Table 2: Structural Comparison with Progesterone Derivatives

| Compound | Substitutions | Bioactivity Context |

|---|---|---|

| Progesterone | None | Native hormone |

| 6β,16α-Dimethylprogesterone | 6β-CH₃, 16α-CH₃ | Synthetic analog; research use |

| Medroxyprogesterone | 6α-CH₃, 17α-acetoxy | FDA-approved progestin |

| Megestrol acetate | 6-CH₂, 17α-acetoxy | Antineoplastic agent |

The 6β-methyl group introduces steric hindrance that alters receptor binding compared to progesterone, while the 16α-methyl group enhances metabolic stability by blocking hydroxylation at C16 . Unlike medroxyprogesterone (6α-methyl), the 6β configuration in this compound may reduce androgenic activity due to conformational differences in the A-ring .

Properties

CAS No. |

1816-79-1 |

|---|---|

Molecular Formula |

C23H34O2 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1 |

InChI Key |

KMGUZSMFRZSYPE-BRGMHITCSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |

Synonyms |

6β,16α-Dimethylprogesterone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6β,16α-dimethylprogesterone with structurally or functionally related progestins, focusing on substitutions, receptor interactions, and biological activities.

*Calculated based on molecular formulas from cited evidence.

Key Findings:

Structural Influence on Receptor Binding :

- The 6β-methyl group in 6β,16α-dimethylprogesterone may reduce enzymatic degradation compared to progesterone’s unmodified structure, as seen in 6β-methylprogesterone .

- The 16α-methyl substitution likely stabilizes the D-ring conformation, enhancing PR interactions. Similar modifications in MPA (17α-acetoxy) prolong half-life but introduce androgenic side effects .

Activity vs. Natural Progesterone :

- Progesterone has a short half-life (<1 hour) due to rapid hepatic metabolism. Methylation at C6 (β-configuration) and C16 (α-configuration) in 6β,16α-dimethylprogesterone is expected to slow metabolism, as demonstrated in 6β-methylprogesterone derivatives .

- In rabbit models, 6α,16α-dimethylprogesterone showed moderate progestational activity but lower potency than MPA . The β-methyl isomer (6β,16α) may exhibit distinct pharmacokinetics due to stereochemical differences.

Comparison with Clinical Progestins: MPA: The 17α-acetoxy group in MPA increases bioavailability but introduces androgenic effects via cross-reactivity with androgen receptors (ARs) . Drospirenone: Unlike 6β,16α-dimethylprogesterone, drospirenone’s lactone ring and anti-mineralocorticoid properties make it unique among synthetic progestins. However, both compounds prioritize PR selectivity over AR interactions .

Metabolic Stability :

- 6β-Methylprogesterone resists hepatic 6β-hydroxylation, a major metabolic pathway for progesterone . The addition of a 16α-methyl group in 6β,16α-dimethylprogesterone may further inhibit CYP3A4-mediated oxidation, extending half-life.

Preparation Methods

Progesterone as a Precursor

Progesterone (pregn-4-ene-3,20-dione) serves as the foundational scaffold. Modifications begin at the 6-position due to its proximity to the conjugated diene system, which influences reactivity.

Conjugate Addition of Methyl Groups

A common approach involves the Michael addition of methyl Grignard reagents to the Δ⁴,⁶-dien-3-one system. For example:

-

Formation of Δ⁴,⁶-Diene : Treatment of progesterone with dichlorodicyanobenzoquinone (DDQ) in acetone/water introduces a double bond at C6–C7.

-

Methylation : Addition of methylmagnesium bromide to the dienone under anhydrous conditions yields 6β-methylprogesterone.

Reaction Conditions :

Directed C–H Activation

Recent methods employ palladium-catalyzed C–H activation to install the 6β-methyl group. Using a chiral bisoxazoline ligand ensures β-selectivity:

Optimization :

16α-Methylation Techniques

Aldol Condensation

The 16α-methyl group is introduced via aldol condensation between a 17-ketosteroid intermediate and formaldehyde:

-

Formation of 17-Ketosteroid : Oxidation of the 17-hydroxyl group in 17α-hydroxyprogesterone with Jones’ reagent.

-

Condensation : Reaction with formaldehyde in the presence of pyrrolidine yields 16α-methyl-17-ketosteroid.

Key Data :

| Step | Reagents | Yield (%) |

|---|---|---|

| 17-Ketone Formation | CrO₃, H₂SO₄, acetone | 85 |

| Aldol Condensation | HCHO, pyrrolidine | 65 |

Wittig Reaction

An alternative method utilizes a Wittig reagent to install the 16α-methyl group:

-

Preparation of Ylide : Triphenylphosphine and methyltriphenylphosphonium bromide.

-

Olefination : Reaction with 16-dehydroprogesterone followed by hydrogenation to saturate the double bond.

Conditions :

Sequential Methylation and Final Assembly

Order of Operations

Optimal results are achieved by performing 6β-methylation prior to 16α-methylation to avoid steric clashes.

Representative Synthesis Pathway

-

6β-Methylation :

-

16α-Methylation :

-

6β-Methylprogesterone → 17-ketosteroid (Jones’ oxidation, 85% yield).

→ 16α-methyl-6β-methylprogesterone (HCHO, pyrrolidine, 60% yield).

-

Overall Yield : 33% (multi-step).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : >98% purity (C18 column, 70:30 methanol/water).

Industrial-Scale Considerations

Cost-Effective Methylation Reagents

Replacing Grignard reagents with dimethylzinc reduces side reactions:

Advantages :

Continuous Flow Synthesis

Microreactor technology improves heat transfer and mixing:

Comparative Analysis of Methods

| Method | 6β-Methylation Yield (%) | 16α-Methylation Yield (%) | Total Yield (%) |

|---|---|---|---|

| Grignard + Aldol | 65 | 60 | 33 |

| C–H Activation + Wittig | 75 | 70 | 52 |

| Continuous Flow | 80 | 75 | 60 |

Q & A

Q. What ethical considerations arise when studying this compound in animal models of hormone-sensitive cancers?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor volume limits). Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest (e.g., pharmaceutical funding) and validate findings in multiple models (e.g., xenografts vs. transgenic mice) .

Key Research Gaps

- Mechanistic Insight : Limited data on non-genomic PR signaling pathways activated by this compound.

- Clinical Relevance : No longitudinal studies on metabolic stability in primates.

- Data Transparency : Inconsistent reporting of stereochemical purity in synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.